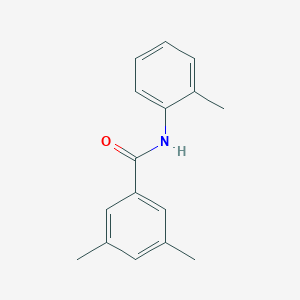

3,5-dimethyl-N-(2-methylphenyl)benzamide

Description

3,5-Dimethyl-N-(2-methylphenyl)benzamide is a benzamide derivative characterized by a benzoyl core substituted with methyl groups at the 3- and 5-positions of the aromatic ring. The amide nitrogen is further substituted with a 2-methylphenyl group. Its IUPAC name reflects this structure: 3,5-dimethyl-N-(2-methylphenyl)benzamide (CAS RN: 740838-45-3) . Its structural simplicity and modular design make it a scaffold for exploring structure-activity relationships (SAR) in medicinal chemistry and agrochemical research.

Properties

Molecular Formula |

C16H17NO |

|---|---|

Molecular Weight |

239.31 g/mol |

IUPAC Name |

3,5-dimethyl-N-(2-methylphenyl)benzamide |

InChI |

InChI=1S/C16H17NO/c1-11-8-12(2)10-14(9-11)16(18)17-15-7-5-4-6-13(15)3/h4-10H,1-3H3,(H,17,18) |

InChI Key |

SMGDCZPDDNHDGS-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)C)C |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Methyl vs. Methoxy Groups :

- 3,5-Dimethoxy Analogues : Compounds like 3,5-dimethoxy-N-[2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl]benzamide (CAS RN: 946242-23-5) replace methyl groups with methoxy substituents. Methoxy groups increase electron density on the aromatic ring, enhancing solubility in polar solvents compared to methyl groups. This modification is common in CNS-targeting drugs due to improved blood-brain barrier penetration .

- Amino Substitutions: Derivatives such as 2-amino-N-(3,5-dimethylphenyl)benzamide (CAS RN: 102630-82-0) introduce an amino group at the 2-position.

Table 1: Impact of Benzoyl Core Substitutions

Variations at the Amide Nitrogen

Aliphatic vs. Aromatic Substitutions :

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide: This derivative (CAS RN: Not provided) features an aliphatic N-substituent with a hydroxyl group, enabling N,O-bidentate coordination to transition metals. Such compounds are used in metal-catalyzed C–H functionalization reactions .

- Benzipram (Agrochemical) : The pesticide 3,5-dimethyl-N-(1-methylethyl)-N-(phenylmethyl)benzamide (ISO common name: benzipram) contains both isopropyl and benzyl groups on the amide nitrogen. The steric bulk of these groups enhances resistance to enzymatic degradation, critical for prolonged agrochemical activity .

Table 2: Amide Nitrogen Substituent Effects

Functional Group Additions and Modifications

Heterocyclic Extensions :

- 3,5-Dimethyl-N-(1-propyl-1H-tetrazol-5-yl)benzamide (CAS RN: 679798-98-2): Incorporation of a tetrazole ring introduces aromatic heterocyclic character, improving metabolic stability and bioavailability in drug candidates .

- 3,5-Dimethoxy-N-(5-oxo-7-p-tolyltetrahydroquinazolin-2-yl)benzamide: The tetrahydroquinazolinone moiety enables interactions with ATP-binding pockets in kinases, a feature exploited in oncology therapeutics .

Nitro and Sulfonamide Groups :

- N-(3,5-Dimethylphenyl)-2-(2-nitroethyl)benzamide (CAS RN: 343372-61-2): The nitroethyl group introduces electrophilic reactivity, useful in prodrug designs or nitroreductase-targeted therapies .

- 2,4-Dichloro-N-(3,5-dimethoxyphenyl)-5-[ethyl(phenyl)sulfamoyl]benzamide (CAS RN: 380446-22-0): Sulfonamide groups enhance binding to proteases and carbonic anhydrases, common in antiviral and diuretic agents .

Analytical Data :

- 1H NMR Shifts : Methyl groups on the benzoyl core (e.g., 3,5-dimethyl) resonate at δ 2.3–2.5 ppm, while methoxy groups appear at δ 3.7–3.9 ppm .

- Elemental Analysis : Close alignment between calculated and observed C/H/N ratios (e.g., 3h : Calc. C 74.42%, Found 74.78%) confirms purity in derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.